Structural Differentiation: Thiophen-3-yl + Hydroxyethyl Linker Combination Is Absent from Standard Mono-Substituted Benzamide Analogs
N-(2-hydroxy-2-(thiophen-3-yl)ethyl)-3,5-bis(trifluoromethyl)benzamide occupies a structurally distinct position relative to the most common procurement-available analogs. The closest commercially listed analogs—N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide (CAS 1058258-88-0), N-[(thiophen-3-yl)methyl]-4-(trifluoromethyl)benzamide (CAS 1058195-59-7), and N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide—each lack the dual 3,5-bis(trifluoromethyl) pattern and the secondary hydroxyl group present in the target compound . The 3,5-bis(trifluoromethyl) configuration is specifically claimed in the kinase inhibitor patent family WO2006015859 for conferring potent inhibition across multiple kinase targets including Eph receptor kinases relevant to neurological injury and regeneration [1]. The hydroxyethyl linker further differentiates this compound from analogs where the thiophene is directly methylene-linked to the amide nitrogen, as the hydroxyl group can participate in hydrogen-bond networks within ATP-binding pockets [2].
| Evidence Dimension | Presence of key structural pharmacophoric elements |
|---|---|
| Target Compound Data | 3,5-bis(trifluoromethyl); thiophen-3-yl; hydroxyethyl linker (three differentiating features simultaneously present) |
| Comparator Or Baseline | N-[(thiophen-3-yl)methyl]-3-(trifluoromethyl)benzamide: mono-CF₃, no hydroxyl, methylene linker. N-[2-(thiophen-3-yl)ethyl]-4-(trifluoromethyl)benzamide: mono-CF₃ at 4-position, no hydroxyl. |
| Quantified Difference | Three structural features unique to target compound versus zero or one feature in listed comparators |
| Conditions | Structural comparison based on CAS registry and vendor catalog data |
Why This Matters
For procurement, this means no single commercially available close analog replicates all three pharmacophoric elements simultaneously, making the target compound irreplaceable for studies requiring the complete 3,5-bis(trifluoromethyl)-thiophene-hydroxyethyl architecture.
- [1] Betschmann, P. et al. Trifluoromethyl substituted benzamides as kinase inhibitors. WO2006015859A1. Claims compounds with 3,5-bis(trifluoromethyl)phenyl moieties as potent inhibitors of Eph receptor kinases, c-Abl, c-Kit, and KDR. View Source
- [2] Peng, Y. et al. Thiophenyl modification of benzamide HDAC inhibitors. Enhanced isotype-selectivity and antiproliferative activity of thiophenyl derivatives of benzamide HDAC inhibitors in human cancer cells. AACR, 2006. Demonstrated that thiophenyl substitution significantly alters HDAC isoform selectivity versus non-thiophenyl benzamide analogs. View Source
